molecular formula C16H12F3N5O B3859471 5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B3859471
M. Wt: 347.29 g/mol
InChI Key: LHUMRPOXBRDYGH-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a cyano group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethyl aniline to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity[][6].

Mechanism of Action

The mechanism by which 5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-3-CYANO-1-(2,6-DICHLORO-4-TRIFLUOROMETHYLPHENYL)PYRAZOLE: This compound shares a similar pyrazole ring and trifluoromethyl group but differs in other functional groups.

    5-AMINO-3-CYANO-1-(2,6-DICHLORO-4-TRIFLUOROMETHYLPHENYL)PYRAZOLE-3-CARBONITRILE: Another similar compound with slight variations in its structure.

Uniqueness

The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer specific reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[2-(trifluoromethyl)phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c17-16(18,19)13-4-2-1-3-10(13)7-11(8-20)14-12(9-21)15(22)24(23-14)5-6-25/h1-4,7,25H,5-6,22H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUMRPOXBRDYGH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 3
5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 4
5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
5-AMINO-3-[(1Z)-1-CYANO-2-[2-(TRIFLUOROMETHYL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

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